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Compound of Interest

Compound Name: (2-Chloropyridin-3-yl)acetonitrile

Cat. No.: B174756

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of
(2-Chloropyridin-3-yl)acetonitrile, a key intermediate in pharmaceutical and agrochemical
research. Due to the limited availability of public domain experimental spectra for this specific
compound, this document presents predicted spectroscopic data based on the analysis of
structurally related molecules. Detailed experimental protocols for acquiring Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to enable
researchers to characterize this compound in the laboratory.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (2-Chloropyridin-3-
yl)acetonitrile (Molecular Formula: C7HsCINz2, Molecular Weight: 152.58 g/mol , CAS: 101012-
32-2).[1] These predictions are derived from the known spectral properties of 2-chloropyridine,
acetonitrile, and related substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data (Predicted)

Solvent: CDCls, Reference: TMS at 0.00 ppm
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Chemical Shift (3)
ppm

Multiplicity

Number of Protons  Assignment

~8.4

Doublet of doublets

H6 (proton on the
1H carbon adjacent to

Nitrogen)

~7.8

Doublet of doublets

H4 (proton on the
1H carbon between ClI
and CHz2CN)

~7.3

Doublet of doublets

H5 (proton on the
1H carbon adjacent to H4
and H6)

~3.8

Singlet

-CHz- (methylene
2H
protons)

13C NMR (Carbon-13) NMR Data (Predicted)

Solvent: CDClIs, Reference: CDCls at 77.16 ppm

Chemical Shift (8) ppm

Assighment

~151 C2 (carbon bearing Chlorine)

~ 150 C6 (carbon adjacent to Nitrogen)

~ 140 C4 (carbon between Cl and CH2CN)

~ 123 C5 (carbon adjacent to C4 and C6)

~120 C3 (carbon bearing the acetonitrile group)
~ 117 -C=N (nitrile carbon)

~ 20 -CHz- (methylene carbon)

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment
~ 2250 Medium C=N stretch (nitrile)
. C=C and C=N stretching

~ 1580, 1460, 1420 Medium to Strong o o

vibrations of the pyridine ring
~ 3050 Weak Aromatic C-H stretch
~ 2920 Weak Aliphatic C-H stretch (-CH2-)
~ 780 Strong C-Cl stretch

Mass Spectrometry (MS)

mlz Interpretation

[M]*, molecular ion peak showing the

152/154 o ] ] )
characteristic 3:1 isotopic pattern for chlorine.

117 [M-CI]*, loss of a chlorine atom.

112 [M-CH2CN]*, loss of the acetonitrile group.

Experimental Protocols
Synthesis of (2-Chloropyridin-3-yl)acetonitrile

A plausible synthetic route involves the reaction of (1-oxy-pyridin-3-yl)-acetonitrile with
phosphoryl chloride.[2]

e Reaction Setup: In a well-ventilated fume hood, slowly add (1-oxy-pyridin-3-yl)acetonitrile to
an excess of phosphoryl chloride with vigorous stirring.

e Heating: Gradually heat the reaction mixture to 80°C. Caution is advised as rapid heating
may lead to a violent reaction.[2] The mixture is then refluxed for several hours until the
reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

o Work-up: After cooling, the excess phosphoryl chloride is carefully removed under reduced
pressure. The residue is then cautiously poured into cold water.
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o Neutralization and Extraction: The aqueous solution is neutralized with a saturated solution
of sodium bicarbonate and then extracted multiple times with an organic solvent such as
ethyl acetate.

 Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered,
and the solvent is evaporated to yield the crude product, which can be further purified by
column chromatography or recrystallization.

Spectroscopic Analysis

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified (2-Chloropyridin-3-yl)acetonitrile in
approximately 0.6 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in an NMR tube. Add a
small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

e 1H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a
frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of
0-10 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a
relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to
the lower natural abundance of 13C, a greater number of scans will be required. A spectral
width of 0-200 ppm is typically used.

Infrared (IR) Spectroscopy

o Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by
dissolving a small amount of the compound in a volatile solvent and allowing the solvent to
evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with
dry KBr powder and pressing it into a transparent disk.

e Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer
over a range of 4000-400 cm~1. A background spectrum of the empty spectrometer should
be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
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o Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent
such as methanol or acetonitrile.

e Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization
method, such as Electrospray lonization (ESI) or Electron Impact (El). Acquire the mass
spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion peak
(e.g., 50-300 m/z).

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the synthesis and spectroscopic
characterization of (2-Chloropyridin-3-yl)acetonitrile.
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Workflow for Synthesis and Spectroscopic Analysis
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Caption: Synthesis and Spectroscopic Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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